(S)-2-(Fmoc-amino)-5-cyclohexylpentanoic Acid
CAS No.:
Cat. No.: VC16514938
Molecular Formula: C26H31NO4
Molecular Weight: 421.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C26H31NO4 |
|---|---|
| Molecular Weight | 421.5 g/mol |
| IUPAC Name | 5-cyclohexyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid |
| Standard InChI | InChI=1S/C26H31NO4/c28-25(29)24(16-8-11-18-9-2-1-3-10-18)27-26(30)31-17-23-21-14-6-4-12-19(21)20-13-5-7-15-22(20)23/h4-7,12-15,18,23-24H,1-3,8-11,16-17H2,(H,27,30)(H,28,29) |
| Standard InChI Key | YDXWZVLKKWJUMU-UHFFFAOYSA-N |
| Canonical SMILES | C1CCC(CC1)CCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, 5-cyclohexyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid, reflects its bifunctional design:
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Fmoc group: A photolabile protecting group attached to the alpha-amino nitrogen, ensuring selective deprotection under mild basic conditions (e.g., piperidine).
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Cyclohexyl side chain: A six-membered aliphatic ring at the fifth carbon of the pentanoic acid backbone, conferring rigidity and lipophilicity .
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Carboxylic acid terminus: Enables peptide bond formation via activation reagents like HBTU or DIC.
The stereochemistry is defined by the (S)-configuration at the chiral center, critical for maintaining peptide secondary structures . The canonical SMILES string, C1CCC(CC1)CCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24, and InChIKey YDXWZVLKKWJUMU-UHFFFAOYSA-N provide unambiguous structural identification .
Physicochemical Characteristics
Key properties include:
Synthesis and Chemical Reactivity
Synthetic Protocol
The synthesis involves sequential protection and coupling steps:
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Amino Protection: Reacting the parent amino acid with Fmoc-Cl in dichloromethane (DCM) or dimethylformamide (DMF), using diisopropylethylamine (DIPEA) as a base. The Fmoc group installs at the alpha-amino position with >95% yield.
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Side Chain Incorporation: Introducing the cyclohexyl group via alkylation of norvaline precursors, followed by purification via reverse-phase HPLC .
Deprotection and Stability
The Fmoc group is removed using 20% piperidine in DMF, leaving the amino group free for subsequent couplings. The cyclohexyl side chain remains inert under these conditions, ensuring synthetic fidelity .
Applications in Peptide Synthesis
SPPS Compatibility
The compound’s primary use lies in Fmoc-based SPPS, where it serves as a building block for hydrophobic peptide segments. Its stability under basic conditions prevents premature deprotection, while the cyclohexyl group:
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Enhances resistance to proteolytic degradation in therapeutic peptides .
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Facilitates transmembrane delivery in cell-penetrating peptides .
Case Study: Antimicrobial Peptides
Incorporating this residue into amphipathic peptides has shown improved bactericidal activity against Gram-positive pathogens, likely due to enhanced membrane disruption .
Comparative Analysis with Analogues
Side Chain Modifications
Replacing the cyclohexyl group with linear alkyl chains (e.g., pentyl) reduces conformational stability, as evidenced by circular dichroism studies . Conversely, aromatic side chains (e.g., phenyl) increase π-π stacking but may induce cytotoxicity .
Protecting Group Alternatives
Compared to Boc (tert-butoxycarbonyl) protection, Fmoc offers milder deprotection conditions, preserving acid-labile side chains like Trp or Asp.
Research Implications and Future Directions
Drug Discovery
The cyclohexyl moiety’s role in modulating peptide-receptor interactions warrants exploration in GPCR-targeted therapeutics .
Bioconjugation
Functionalizing the carboxylic acid terminus with fluorescent tags or PEG chains could enable tracking or prolong half-life in vivo.
Computational Modeling
Molecular dynamics simulations may predict optimal peptide sequences incorporating this residue for enhanced bioavailability .
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